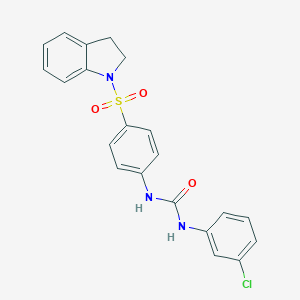
1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea, also known as SU9516, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Pfizer in the early 2000s and has since been studied extensively for its potential in treating various diseases.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea involves the inhibition of kinases, which leads to the disruption of various cellular processes. For example, the inhibition of CDKs by this compound can result in cell cycle arrest and apoptosis, while the inhibition of VEGFR2 can impair angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to improve cardiac function in animal models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea is its specificity for kinases, which allows for the selective inhibition of specific cellular processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of 1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea in scientific research. For example, it could be used in combination with other drugs to enhance their efficacy or to overcome drug resistance. It could also be further studied for its potential in treating other diseases, such as neurodegenerative disorders. Additionally, the development of more selective and less toxic analogs of this compound could expand its potential applications in research.
Métodos De Síntesis
The synthesis of 1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea involves several steps, including the reaction of 3-chloroaniline with 4-nitrobenzenesulfonyl chloride to form 3-chloro-4-nitrobenzenesulfonamide, which is then reduced to 3-chloro-4-aminobenzenesulfonamide. The latter is then reacted with indole-1-carboxaldehyde to form the corresponding indole derivative, which is subsequently treated with phosgene and ammonia to yield this compound.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea has been extensively studied for its potential in treating cancer, cardiovascular diseases, and other conditions. It has been shown to inhibit the activity of several kinases, including CDKs, GSK3β, and VEGFR2, which are involved in various cellular processes such as cell cycle regulation, apoptosis, and angiogenesis.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S/c22-16-5-3-6-18(14-16)24-21(26)23-17-8-10-19(11-9-17)29(27,28)25-13-12-15-4-1-2-7-20(15)25/h1-11,14H,12-13H2,(H2,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKNFIIYAVSHTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

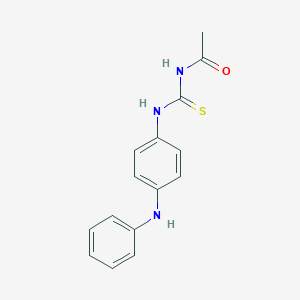

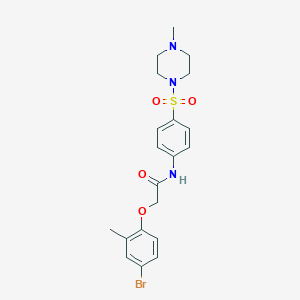
![2-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B468434.png)
![N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]-3-phenylpropanamide](/img/structure/B468439.png)
![(2E)-3-(4-fluorophenyl)-N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B468450.png)
![N-[3-(2-methoxyphenyl)acryloyl]-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea](/img/structure/B468463.png)
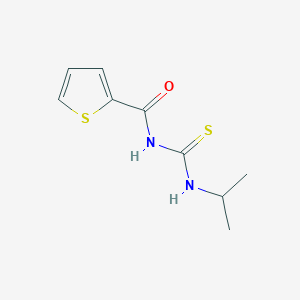
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B468553.png)

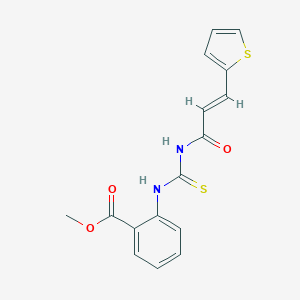
![4-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B468652.png)
![N-methyl-N-phenyl-4-[({[3-(2-thienyl)acryloyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B468655.png)
![2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide](/img/structure/B468813.png)